

CPI-4203 structural analysis and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPI-4203
Cat. No.: B15588004

[Get Quote](#)

An In-Depth Technical Guide to **CPI-4203**: A Selective KDM5 Histone Demethylase Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the structural, chemical, and biological properties of **CPI-4203**, a selective inhibitor of the KDM5 family of histone demethylases.

Core Structural and Chemical Properties

CPI-4203, with the chemical name 6-ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, is a small molecule inhibitor.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	6-ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile	[1]
Molecular Formula	C16H14N4O	[1][2]
Molecular Weight	278.31 g/mol	[1]
CAS Number	1628214-07-2	[1][2]
Purity	>99% (HPLC)	[2]
Solubility	Soluble in DMSO	[1]
Storage (Lyophilized)	-20°C	[2]
Storage (In Solution)	-20°C for up to 1 month	[2][3]

Mechanism of Action and Biological Activity

CPI-4203 is a selective and potent inhibitor of the KDM5 family of histone demethylases, with a reported IC₅₀ of 250 nM for the inhibition of full-length KDM5A.[1][2][3][4] It functions as a competitive inhibitor by binding to the catalytic site of KDM5A and competing with the cofactor 2-oxoglutarate (2-OG).[3][4] KDM5A is a Jumonji C (JmjC) domain-containing histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4me_{3/2}).

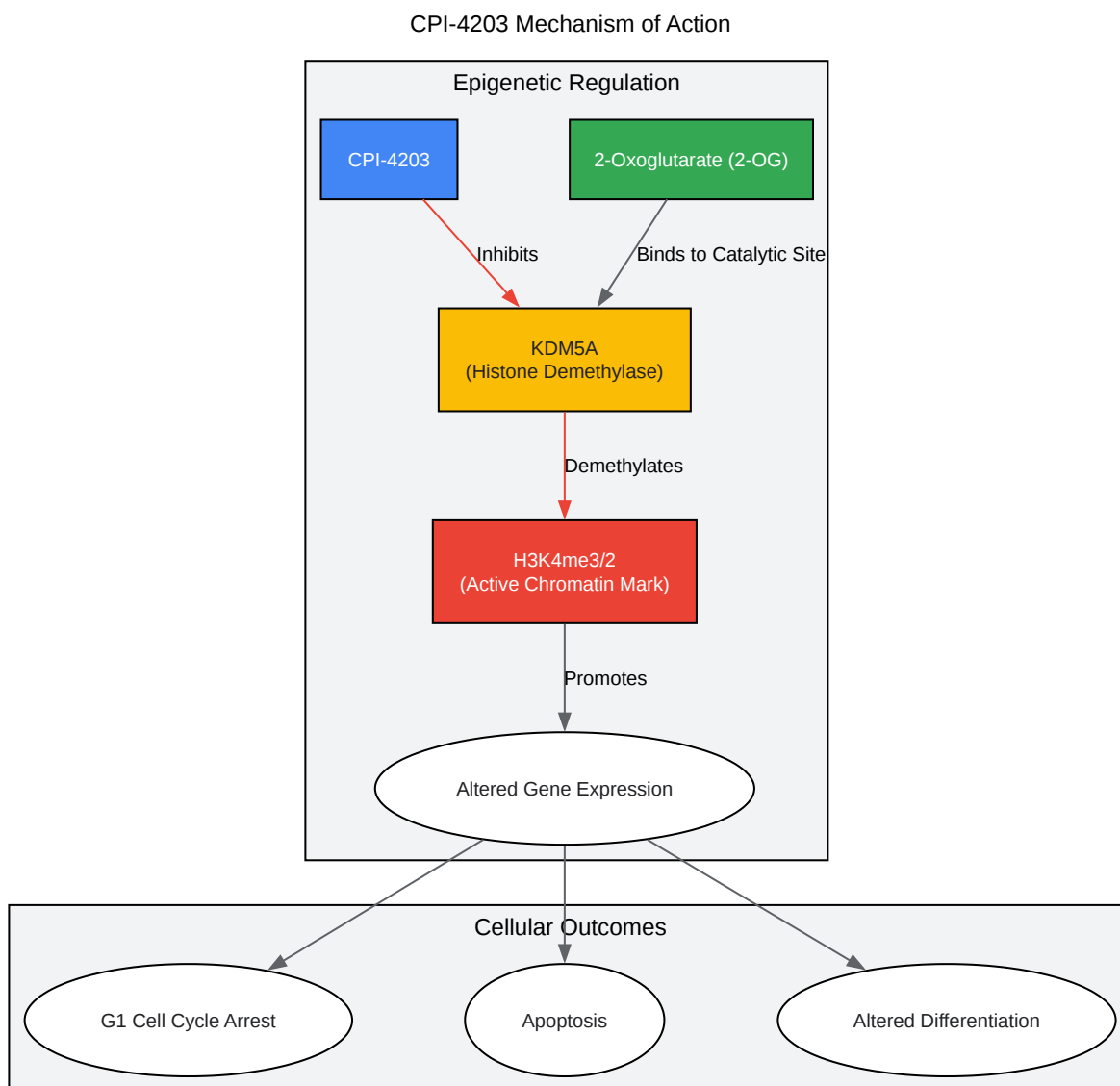
The inhibition of KDM5A by **CPI-4203** leads to a variety of cellular effects, making it a compound of interest in cancer research. These effects are summarized in the table below.

Biological Effect	Cellular Context	Reference
Reduced Cell Survival	Drug-tolerant cancer cells	[1]
Apoptosis Induction	Cancer cell lines	[4]
Senescence	-	[4]
Cell Cycle Arrest	G1 phase	[4]
Differentiation Suppression	Odontogenic differentiation, iPSC reprogramming	[4]
Enhanced Efficacy of Other Agents	-	[4]
Reduced Drug Tolerance	-	[4]
Inhibition of PD-L1 Overexpression	-	[4]

CPI-4203 is structurally related to CPI-455 but is approximately 25-fold less potent.[1][2][3] This makes it a useful negative control in experiments involving the more potent CPI-455.[1]

Signaling Pathway

The primary signaling pathway affected by **CPI-4203** is the KDM5A-mediated histone demethylation pathway. By inhibiting KDM5A, **CPI-4203** prevents the removal of methyl groups from H3K4, leading to alterations in gene expression that can impact cell cycle progression, apoptosis, and differentiation.



[Click to download full resolution via product page](#)

CPI-4203 inhibits KDM5A, altering histone methylation and gene expression.

Experimental Protocols

While specific, detailed experimental protocols for **CPI-4203** are not publicly available, the following are generalized methodologies for key experiments that would be used to characterize this inhibitor.

In Vitro KDM5A Inhibition Assay

Objective: To determine the IC₅₀ of **CPI-4203** for KDM5A.

Materials:

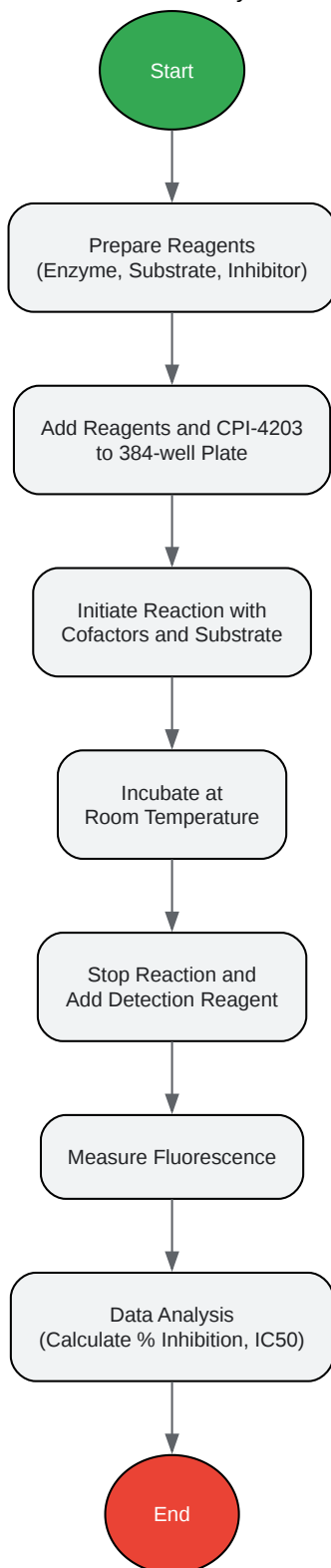
- Recombinant full-length human KDM5A
- H3K4me3 peptide substrate
- Alpha-ketoglutarate (2-OG)
- Ascorbate
- Fe(II)
- Formaldehyde detection reagent (e.g., Amplite™ Fluorimetric Formaldehyde Assay Kit)
- **CPI-4203** stock solution (in DMSO)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
- 384-well assay plates

Procedure:

- Prepare a serial dilution of **CPI-4203** in DMSO.
- In a 384-well plate, add the assay buffer, recombinant KDM5A, and the **CPI-4203** dilution (or DMSO for control).
- Initiate the reaction by adding the H3K4me3 peptide substrate, 2-OG, ascorbate, and Fe(II).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- Stop the reaction and add the formaldehyde detection reagent.
- Measure the fluorescence (or absorbance) using a plate reader.
- Calculate the percent inhibition for each concentration of **CPI-4203** and determine the IC50 value by fitting the data to a four-parameter logistic curve.

KDM5A Inhibition Assay Workflow



[Click to download full resolution via product page](#)

Workflow for determining the in vitro inhibitory activity of **CPI-4203** against KDM5A.

Cell-Based Assay for Target Engagement

Objective: To confirm that **CPI-4203** can inhibit KDM5A activity in a cellular context.

Materials:

- Cancer cell line with detectable KDM5A expression
- **CPI-4203** stock solution (in DMSO)
- Cell culture medium and supplements
- Antibodies for Western blotting (anti-H3K4me3, anti-total H3)
- Lysis buffer
- SDS-PAGE gels and blotting equipment

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of **CPI-4203** (and a DMSO vehicle control) for a specified duration (e.g., 24-48 hours).
- Lyse the cells and quantify the protein concentration.
- Perform Western blotting using antibodies against H3K4me3 and total H3 (as a loading control).
- Quantify the band intensities to determine the relative levels of H3K4me3. An increase in H3K4me3 levels with increasing **CPI-4203** concentration indicates target engagement.

Preclinical and Clinical Status

The available information suggests that **CPI-4203** is primarily a preclinical research compound. Searches for clinical trial data for **CPI-4203** did not yield any results, indicating that it has likely not entered human clinical trials or that such data is not publicly disclosed under this identifier.

Its primary utility appears to be in laboratory research, particularly as a less potent analog and control for the more active CPI-455.

Conclusion

CPI-4203 is a valuable tool for the study of KDM5 histone demethylases and their role in cancer biology and other cellular processes. Its well-defined mechanism of action as a competitive inhibitor of KDM5A, coupled with its known cellular effects, makes it a useful compound for elucidating the downstream consequences of KDM5 inhibition. While it may not be a clinical candidate itself, its use in preclinical studies contributes to the broader understanding of epigenetic regulation and the development of novel therapeutic strategies targeting histone demethylases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. axonmedchem.com [axonmedchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CPI-4203 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [CPI-4203 structural analysis and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588004#cpi-4203-structural-analysis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com